2-Aminopentanedioic acid;1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
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Overview
Description
Norfloxacin glutamate is a derivative of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. Norfloxacin is known for its effectiveness against a variety of gram-positive and gram-negative bacteria. It is primarily used to treat urinary tract infections, gynecological infections, prostatitis, gonorrhea, and bladder infections . Norfloxacin glutamate combines the antibacterial properties of norfloxacin with the potential benefits of glutamate, an important neurotransmitter in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norfloxacin typically involves the reaction of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid with various reagents under controlled conditions . The preparation of norfloxacin glutamate involves the conjugation of norfloxacin with glutamic acid. This can be achieved through a series of chemical reactions, including esterification and amidation, under specific pH and temperature conditions .
Industrial Production Methods: Industrial production of norfloxacin glutamate involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Norfloxacin glutamate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions include various derivatives of norfloxacin glutamate, which may exhibit different pharmacological properties .
Scientific Research Applications
Norfloxacin glutamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of norfloxacin glutamate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . By binding to these enzymes, norfloxacin glutamate prevents the unwinding of bacterial DNA, leading to cell death. The addition of glutamate may enhance the compound’s ability to penetrate bacterial cells and improve its overall efficacy .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity against various bacterial strains.
Ofloxacin: Used to treat a wide range of bacterial infections, including respiratory and urinary tract infections.
Uniqueness: Norfloxacin glutamate stands out due to its unique combination of norfloxacin and glutamate, which may offer enhanced antibacterial activity and improved pharmacokinetic properties compared to other fluoroquinolones .
Properties
Molecular Formula |
C21H26FN4O7- |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-aminopentanedioic acid;1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H18FN3O3.C5H9NO4/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;6-3(5(9)10)1-2-4(7)8/h7-9,18H,2-6H2,1H3,(H,22,23);3H,1-2,6H2,(H,7,8)(H,9,10)/p-1 |
InChI Key |
BIAAXZAPCCKBJW-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)[O-].C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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